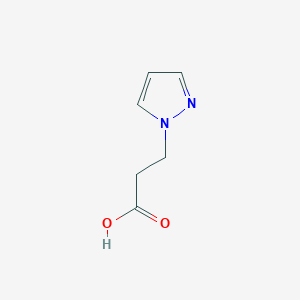

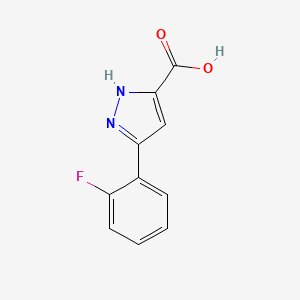

1-(1-Benzylpyrrolidin-3-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multifaceted strategies to incorporate the necessary functional groups and achieve the desired molecular architecture. A facile one-pot reaction approach is commonly employed in the synthesis of complex organic molecules, which may offer insight into the synthesis of 1-(1-Benzylpyrrolidin-3-yl)ethanone. For instance, the synthesis of 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone showcases a straightforward synthetic route through the reaction between specific diamines and dichloroacetyl chloride, highlighting the structural confirmation by various spectroscopic techniques, including 1H NMR, MS, FTIR, and X-ray crystallography (Ünaleroğlu et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(1-Benzylpyrrolidin-3-yl)ethanone is often elucidated using advanced spectroscopic and crystallographic techniques. For example, the structure of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime was determined using NMR, UV–Vis spectroscopy, and single-crystal X-ray crystallography. This compound forms two-dimensional and three-dimensional supramolecular frameworks through hydrogen bonds and π···π stacking interactions, underscoring the importance of these interactions in defining the molecular architecture (Cai et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 1-(1-Benzylpyrrolidin-3-yl)ethanone derivatives can lead to a variety of products depending on the reaction conditions and the presence of other chemical entities. For example, the electrochemical synthesis based on the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles demonstrates the compound's reactivity and the potential to form arylthiobenzazoles, highlighting the mechanism through a Michael addition reaction (Amani & Nematollahi, 2012).

Physical Properties Analysis

The physical properties of organic compounds, including 1-(1-Benzylpyrrolidin-3-yl)ethanone, such as melting point, solubility, and crystal structure, are crucial for their application in various scientific domains. These properties are typically investigated through experimental methods, including thermal analysis and solubility studies. While specific data on 1-(1-Benzylpyrrolidin-3-yl)ethanone are not provided, similar compounds undergo detailed physical property analysis to determine their suitability for further applications.

Chemical Properties Analysis

The chemical properties of 1-(1-Benzylpyrrolidin-3-yl)ethanone derivatives, including reactivity, stability, and functional group transformations, are central to their utility in synthetic chemistry. Investigating these properties often involves a combination of spectroscopic analysis, computational studies, and chemical reactivity tests. For instance, studies on related compounds employing FT-IR, NBO, HOMO-LUMO, and MEP analysis provide insights into the molecule's stability, charge distribution, and reactive sites, offering a glimpse into the chemical behavior of 1-(1-Benzylpyrrolidin-3-yl)ethanone derivatives (Mary et al., 2015).

Applications De Recherche Scientifique

Synthesis and Material Properties

- The methacrylate polymer bearing chalcone side group was synthesized using 1-(1-benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one, derived from the reaction involving a related compound to 1-(1-Benzylpyrrolidin-3-yl)ethanone. This polymer demonstrates significant thermal and dielectric properties, highlighting the potential of such compounds in materials science (Çelik & Coskun, 2018).

Corrosion Inhibition

- 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, a compound structurally similar to 1-(1-Benzylpyrrolidin-3-yl)ethanone, was synthesized and found to act as an effective corrosion inhibitor for mild steel in a hydrochloric acid environment. This underscores the potential of related compounds in corrosion prevention applications (Jawad et al., 2020).

Anti-inflammatory and Antimicrobial Activities

- New chalcone derivatives, including compounds structurally related to 1-(1-Benzylpyrrolidin-3-yl)ethanone, have been synthesized and evaluated for anti-inflammatory activities. This suggests the potential medicinal applications of these compounds (Rehman, Saini, & Kumar, 2022).

- Similarly, novel 1H-indole derivatives, synthesized from reactions involving compounds similar to 1-(1-Benzylpyrrolidin-3-yl)ethanone, have shown significant antimicrobial activity, indicating their potential in the development of new antibiotics and antifungals (2020).

Catalytic and Electrochemical Properties

- The synthesis of novel benzimidazole ligands and their copper(II) complexes, starting from compounds related to 1-(1-Benzylpyrrolidin-3-yl)ethanone, demonstrated interesting electrochemical behaviors and catalytic activities. These findings are relevant to the field of catalysis and material science (Karaoğlu et al., 2016).

Synthesis of Diverse Chemical Structures

- Compounds like 1-(1-Benzylpyrrolidin-3-yl)ethanone have been used in the synthesis of a wide array of chemical structures, such as bis(1H-indol-3-yl)ethanones and bis(benzotriazol-1-yl)ethanones. These syntheses highlight the versatility of such compounds in organic chemistry (Mosslemin & Movahhed, 2012).

Safety and Hazards

Propriétés

IUPAC Name |

1-(1-benzylpyrrolidin-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11(15)13-7-8-14(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIQGQRVJAOUFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326828 |

Source

|

| Record name | NSC617625 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87088-73-1 |

Source

|

| Record name | NSC617625 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-benzylpyrrolidin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine](/img/structure/B1269440.png)

![5-Phenethyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B1269450.png)

![[5-(3-Aminophenyl)furan-2-yl]methanol](/img/structure/B1269454.png)

![5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269458.png)

![5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269459.png)

![4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269461.png)